7-Chloro-4-methylquinoline
Overview
Description
7-Chloro-4-methylquinoline is a chemical compound with the molecular formula C10H8ClN . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound has been examined using experimental and computational quantum chemical methods like density functional theory (DFT) . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Various synthesis protocols have been reported for the construction of the quinoline scaffold . For example, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.63 . It has a predicted melting point of 59-61 °C, a predicted boiling point of 294.2±20.0 °C, and a predicted density of 1.225±0.06 g/cm3 . Its pKa is predicted to be 4.08±0.27 .Scientific Research Applications
Photodegradation Studies
Pinna and Pusino (2012) investigated the photodegradation of quinolinecarboxylic herbicides in aqueous solutions, focusing on 7-chloro-3-methylquinoline. They found that UV irradiation degraded 7-chloro-3-methylquinoline rapidly, with a lower reaction rate in the presence of dissolved organic carbon due to adsorption on organic components. This study highlights the potential environmental impact and degradation pathways of quinoline derivatives (Pinna & Pusino, 2012).
Antimalarial Activity
Casagrande et al. (2012) synthesized a set of 7-chloro-4-aminoquinoline derivatives to evaluate their in vitro antiplasmodial activities against Plasmodium falciparum. They discovered that these compounds exhibited moderate to high antiplasmodial activities, confirming the significance of heteroaryl moieties in 7-chloro-4-aminoquinoline for developing new antimalarial agents (Casagrande et al., 2012).
Synthesis of Novel Compounds
Manoj and Prasad (2009) focused on the synthesis of novel substituted dibenzonaphthyridines using 4-Chloro-2-methylquinolines. This research contributes to the development of new quinoline-based compounds with potential applications in various fields (Manoj & Prasad, 2009).
Chemical Reaction Studies
Al-Shaar et al. (1988) studied the reactions of thionyl chloride with 4-methylquinolines, leading to the formation of novel compounds like 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones. This research provides insights into the chemical behavior and potential applications of chloro-methylquinolines (Al-Shaar et al., 1988).
Anticancer Activity
Kubica et al. (2018) designed and synthesized new derivatives of 7-amino-4-methylquinolin-2(1H)-one, evaluating their potential anticancer activity. They found selective activity against cancer cells, indicating the potential of these compounds in cancer treatment (Kubica et al., 2018).
Antimicrobial Studies
Murugavel et al. (2018) synthesized and characterized novel isomer quinoline derivatives for antimicrobial activities. Their research contributes to the understanding of structure-activity relationships in antimicrobial agents (Murugavel et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-chloro-4-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFGWFRCXZIEPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068266 | |
Record name | 7-Chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40941-53-5 | |
Record name | 7-Chloro-4-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40941-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 7-chloro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040941535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 7-chloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-4-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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